1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine
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Overview
Description
1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxyphenylhydrazine with formic acid and formaldehyde under acidic conditions to form the triazole ring . The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular pathways, affecting processes such as cell division and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H12N4O/c1-15-8-4-2-3-7(5-8)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14) |
InChI Key |
HYHYWIKJHPTJRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
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